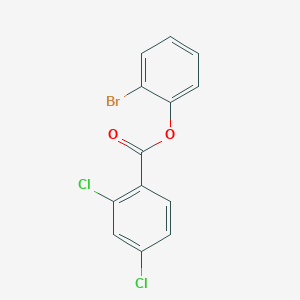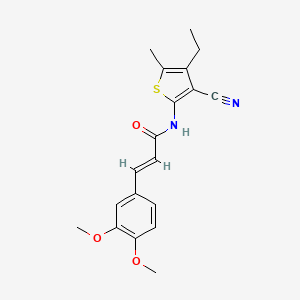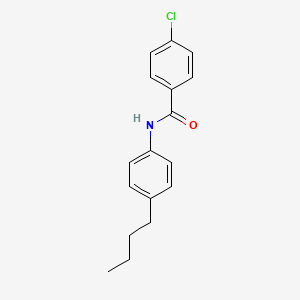![molecular formula C19H13N3O5 B11695921 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11695921.png)
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with 2-methylbenzaldehyde under acidic conditions to form the benzoxazole ring.
Nitration: The benzoxazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Furan Ring Formation: The nitro-substituted benzoxazole is reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino-substituted benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seines Potenzials als antimikrobielles und Antikrebsmittel untersucht, da es mit biologischen Zielmolekülen interagieren kann.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften.
Industrielle Chemie: Sie wird als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es die Aktivität bestimmter Enzyme oder Proteine hemmen, die für das Überleben von Krankheitserregern oder Krebszellen essentiell sind. Die Nitrofuraneinheit kann reaktive Sauerstoffspezies (ROS) erzeugen, die oxidativen Stress in Zielzellen induzieren und zum Zelltod führen.
Wirkmechanismus
The mechanism of action of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The nitrofuran moiety can generate reactive oxygen species (ROS) that induce oxidative stress in target cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-({[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamid
- 5-Brom-2-methoxy-N-[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]benzamid
Einzigartigkeit
N-[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamid ist einzigartig durch seine Kombination aus einem Benzoxazolring und einer Nitrofuraneinheit, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese strukturelle Einzigartigkeit ermöglicht es ihm, mit einem anderen Satz von molekularen Zielstrukturen zu interagieren als andere ähnliche Verbindungen, was es zu einem wertvollen Kandidaten für verschiedene Anwendungen in der wissenschaftlichen Forschung macht.
Eigenschaften
Molekularformel |
C19H13N3O5 |
|---|---|
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5/c1-11-4-2-3-5-13(11)19-21-14-10-12(6-7-15(14)27-19)20-18(23)16-8-9-17(26-16)22(24)25/h2-10H,1H3,(H,20,23) |
InChI-Schlüssel |
BSQPTKREEWTGEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11695852.png)
![N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline](/img/structure/B11695856.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695864.png)

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11695870.png)

![(2E,5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11695876.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11695877.png)

![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11695890.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11695891.png)
![(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11695907.png)

